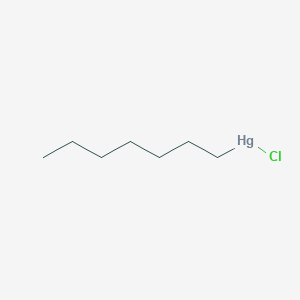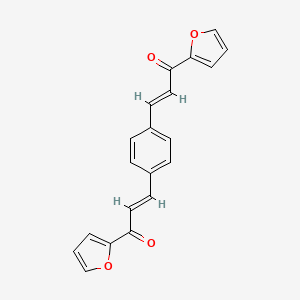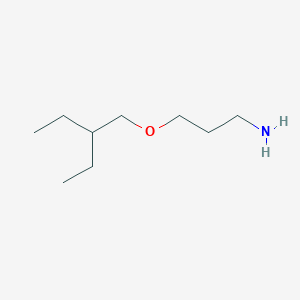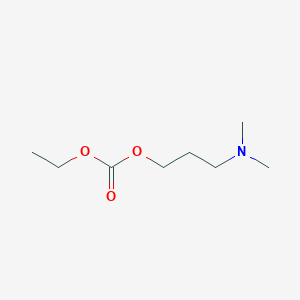
3-(Dimethylamino)propyl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propyl ethyl carbonate is an organic compound with the molecular formula C8H17NO3. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of peptides and other organic compounds. This compound is known for its ability to activate carboxyl groups, making it a valuable tool in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(Dimethylamino)propyl ethyl carbonate typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl chloroformate. The reaction is carried out in an organic solvent, such as methylene dichloride, in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethylamine and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure maximum conversion and minimal by-product formation. The final product is typically purified by crystallization or distillation .
化学反応の分析
Types of Reactions
3-(Dimethylamino)propyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Amides and esters.
Reduction: Primary and secondary amines.
Substitution: Various substituted organic compounds depending on the nucleophile used
科学的研究の応用
3-(Dimethylamino)propyl ethyl carbonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a coupling agent to form peptide bonds between amino acids
Protein Crosslinking: The compound is used to crosslink proteins to nucleic acids, aiding in the study of protein-DNA interactions
Immunoconjugates: It is used in the preparation of immunoconjugates, which are valuable in diagnostic and therapeutic applications
Enzyme Immobilization: The compound is used to immobilize enzymes on solid supports, enhancing their stability and reusability
作用機序
The mechanism of action of 3-(Dimethylamino)propyl ethyl carbonate involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with nucleophiles, such as amines, to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which undergoes nucleophilic substitution to form the final product .
類似化合物との比較
3-(Dimethylamino)propyl ethyl carbonate is often compared to other carbodiimides, such as 1,3-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While all these compounds are used as coupling agents, this compound offers several advantages:
Water Solubility: Unlike DCC, which forms insoluble by-products, this compound forms water-soluble by-products, making purification easier
Efficiency: It is often more efficient in forming amide bonds compared to other carbodiimides
Similar Compounds
- 1,3-Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N,N’-Diisopropylcarbodiimide (DIC) .
特性
CAS番号 |
92671-74-4 |
|---|---|
分子式 |
C8H17NO3 |
分子量 |
175.23 g/mol |
IUPAC名 |
3-(dimethylamino)propyl ethyl carbonate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)12-7-5-6-9(2)3/h4-7H2,1-3H3 |
InChIキー |
RBXXRUOLMPHZJB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


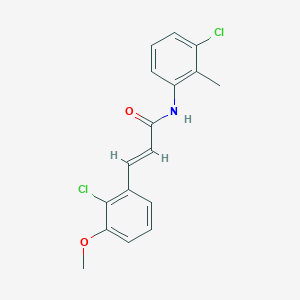
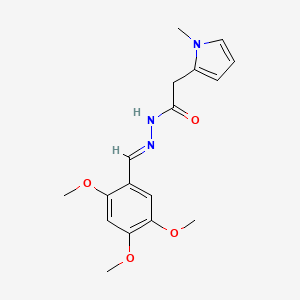
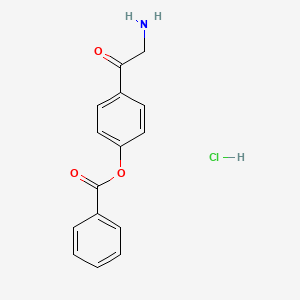
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)

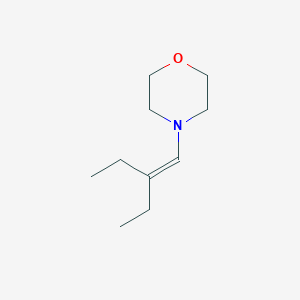

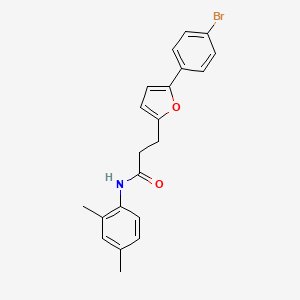
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
